Bis(2-ethylhexyl) sebacate

Catalog No.
S521376
CAS No.
122-62-3
M.F
C26H50O4
CH3(CH2)3CH(C2H5)CH2OOC(CH2)8COOCH2CH(C2H5)(CH2)3CH3
C26H50O4
M. Wt
426.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) sebacate

CAS Number

122-62-3

Product Name

Bis(2-ethylhexyl) sebacate

IUPAC Name

bis(2-ethylhexyl) decanedioate

Molecular Formula

C26H50O4
CH3(CH2)3CH(C2H5)CH2OOC(CH2)8COOCH2CH(C2H5)(CH2)3CH3
C26H50O4

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C26H50O4/c1-5-9-17-23(7-3)21-29-25(27)19-15-13-11-12-14-16-20-26(28)30-22-24(8-4)18-10-6-2/h23-24H,5-22H2,1-4H3

InChI Key

VJHINFRRDQUWOJ-DNQXCXABSA-N

SMILES

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC

Solubility

Insoluble (NTP, 1992)
Soluble in ethanol, acetone, and benzene
SOL IN HYDROCARBONS, KETONES, ESTERS, CHLORINATED SOLVENTS; INSOL IN GLYCOLS; SOLUBILITY IN WATER 0.02% @ 20 °C; WATER DISSOLVES IN SEBACATE 0.15% @ 20 °C
Solubility in water: none

Synonyms

Bis(2-ethylhexyl) sebacate; Di(2-ethylhexyl) Sebacate; Dioctyl Sebacate; Sebacic Acid Bis(2-ethylhexyl) Ester; Sebacic Acid Dioctyl Ester.

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(CC)CCCC

Description

The exact mass of the compound Bis(2-ethylhexyl) sebacate is 426.3709 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)soluble in ethanol, acetone, and benzenesol in hydrocarbons, ketones, esters, chlorinated solvents; insol in glycols; solubility in water 0.02% @ 20 °c; water dissolves in sebacate 0.15% @ 20 °csolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68878. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Decanoic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Film forming; Plasticiser. However, this does not mean our product can be used or applied in the same or a similar way.

Plasticizer for Polymeric Materials:

DEHS acts as a plasticizer, improving the flexibility and workability of polymers. In scientific research, it's used to prepare membranes for various applications. For instance, DEHS can be incorporated into poly(vinyl chloride) (PVC) membranes for sensor development []. These membranes can be used in studies of ion transport, separation processes, and biomolecule detection.

Pressure Transmitting Fluid:

Due to its good thermal stability and lubricating properties, DEHS finds application as a pressure transmitting fluid (PTF) in scientific instruments. Its role is crucial in hydraulically operated devices, pressure gauges, and high-pressure balances used in various research settings [].

Solvent and Extraction Media:

DEHS exhibits good solvent properties for various organic compounds. This makes it useful as a solvent or extraction medium in scientific research. For example, DEHS can be used to extract organic pollutants from environmental samples or biological materials for further analysis [].

Biomedical Research:

Limited research suggests DEHS might have potential applications in the biomedical field. Studies have explored its use in the development of drug delivery systems and as a lubricant for medical devices [, ]. However, more research is required to fully understand its safety and efficacy in these areas.

DEHS is a colorless oily liquid ester formed by the reaction of sebacic acid with 2-ethylhexanol []. It holds significance in scientific research due to its plasticizing properties, making it a valuable tool in material science and polymer chemistry [].


Molecular Structure Analysis

The DEHS molecule consists of a central sebacic acid chain (C10H16O4) with two 2-ethylhexyl ester groups (C8H17O) attached to each end. This structure imparts several key features:

  • Flexibility: The long sebacic acid chain provides flexibility, allowing DEHS to efficiently separate polymer chains and increase their mobility [].
  • Hydrophobic character: The two bulky 2-ethylhexyl groups render DEHS hydrophobic, making it immiscible with water [].

Chemical Reactions Analysis

Synthesis

DEHS is typically synthesized through the esterification reaction between sebacic acid and 2-ethylhexanol in the presence of an acid catalyst [].

C10H16O4 (Sebacic Acid) + 2C8H17OH (2-Ethylhexanol) →  C26H50O4 (DEHS) + 2H2O (Water)

Decomposition

DEHS can degrade under high temperatures, releasing sebacic acid, 2-ethylhexanol, and other volatile organic compounds [].

Other Reactions

DEHS can participate in various reactions depending on the specific research context. For instance, it can react with certain polymers to improve their flexibility or act as a solvent for specific materials.


Physical And Chemical Properties Analysis

  • Melting Point: -48 °C []
  • Boiling Point: 256 °C []
  • Density: 900 kg/m³ []
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Stability: Relatively stable under ambient conditions, but degrades at high temperatures [].

DEHS primarily acts as a plasticizer. It interacts with polymer chains, increasing the distance between them and enhancing the material's flexibility and workability []. This mechanism plays a crucial role in the development of various plastic products, coatings, and adhesives.

DEHS exhibits some safety concerns:

  • Toxicity: Studies suggest potential health risks upon prolonged exposure, including reproductive and developmental effects [].
  • Bioaccumulation: DEHS can accumulate in fatty tissues, raising environmental concerns [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Bis(2-ethylhexyl) sebacate is a clear pale yellow liquid with a mild odor. Insoluble in water. (NTP, 1992)
Liquid; OtherSolid
COLOURLESS OILY LIQUID.

Color/Form

Pale straw-colored liquid
OILY COLORLESS LIQ

XLogP3

9

Exact Mass

426.3709

Boiling Point

478 °F at 4 mm Hg (NTP, 1992)
256 °C @ 5 mm Hg
at 0.7kPa: 256 °C

Flash Point

410 °F (NTP, 1992)
410 °F OC.
210 °C o.c.

Vapor Density

14.7 (Air= 1)
Relative vapor density (air = 1): 14.7

Density

0.912 at 77 °F (NTP, 1992)
0.912 @ 25 °C/4 °C
Relative density (water = 1): 0.9

Odor

MILD ODOR

Appearance

Solid powder

Melting Point

-54 °F (NTP, 1992)
-48.0 °C
-48 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U9LS47Q72Q

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 366 of 370 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, Pa at 37 °C: 0.000024

Other CAS

122-62-3
29590-28-1

Wikipedia

Diethylhexyl sebacate

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers
Cosmetics -> Emollient; Film forming; Plasticise

Methods of Manufacturing

ESTERIFICATION OF SEBACIC ACID WITH 2-ETHYLHEXYL ALCOHOL IN THE PRESENCE OF AN ACID CATALYST
Bruno, US patent 2,628,249 (1953 to Pittsburgh Coke & Chemical); British patent 747,260 (1956 to Chemische Werke Huls).

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Decanedioic acid, 1,10-bis(2-ethylhexyl) ester: ACTIVE
...partially compatible with cellulose acetate and cellulose acetate butyrate; compatible with ethyl cellulose, polystyrene, polyethylene, vinyl chloride, and vinyl chloride acetate.
DIOCTYL SEBACATE IS CONSIDERED TO BE BEST LOW-TEMPERATURE PLASTICIZER COMMERCIALLY AVAILABLE FOR POLYVINYL CHLORIDE & POLYVINYL CHLORIDE-ACETATE. IT IS CONSIDERABLY LESS VOLATILE THAN DIBUTYL SEBACATE & LACKS GELLING POWER OF LATTER.
IT IS VERY GOOD PLACTICIZER FOR ELASTOMERS (NATURAL RUBBER, NEOPRENE, BUNA S, NITRILE RUBBER) & IS COMPATIBLE WITH NITROCELLULOSE...& POLYVINYLIDENE CHLORIDE. ...USED AS SYNTHETIC LUBRICANT FOR REACTION MOTORS...BECAUSE...IS POSSIBLE TO USE...OVER VERY WIDE TEMP RANGE.

Dates

Modify: 2023-08-15
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